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An objective analysis of two distinct complement inhibitors for Paroxysmal Nocturnal
Hemoglobinuria (PNH), this guide synthesizes data from pivotal clinical trials to inform
researchers, scientists, and drug development professionals. We delve into the comparative
efficacy, mechanisms of action, and experimental protocols of the oral Factor B inhibitor,
iptacopan, and the intravenous C5 inhibitor, eculizumab.

Paroxysmal Nocturnal Hemoglobinuria (PNH) is a rare, life-threatening blood disorder
characterized by complement-mediated intravascular and extravascular hemolysis. For years,
the standard of care has been the C5 inhibitor eculizumab, which effectively controls
intravascular hemolysis. However, a significant portion of patients on eculizumab experience
persistent anemia due to C3-mediated extravascular hemolysis. The advent of iptacopan, a
first-in-class oral Factor B inhibitor, marks a paradigm shift by targeting the complement
cascade more proximally, addressing both forms of hemolysis. This guide provides a
comprehensive comparison based on data from the pivotal APPLY-PNH and APPOINT-PNH
Phase Il clinical trials.

Mechanisms of Action: Proximal vs. Terminal
Complement Inhibition

Eculizumab and iptacopan intervene at different stages of the complement cascade, leading to
distinct therapeutic outcomes. Eculizumab is a monoclonal antibody that binds to the C5
complement protein, preventing its cleavage into C5a and C5b. This action halts the formation
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of the Membrane Attack Complex (MAC), the primary driver of intravascular hemolysis in PNH.

[1][2]

Iptacopan, on the other hand, is an oral small-molecule inhibitor of Factor B, a key component
of the alternative complement pathway. By inhibiting Factor B, iptacopan prevents the formation
of the C3 convertase (C3bBb), which is essential for the amplification of the complement
cascade. This upstream inhibition not only prevents MAC formation, thereby controlling
intravascular hemolysis, but also reduces the opsonization of red blood cells with C3
fragments, mitigating the extravascular hemolysis that can persist with C5 inhibition.[1]

Caption: Complement pathway showing Iptacopan and Eculizumab intervention points.

Comparative Efficacy: Key Clinical Trial Data

The efficacy of iptacopan has been demonstrated in two pivotal Phase 11l trials: APPLY-PNH,
which enrolled patients with residual anemia despite stable anti-C5 therapy (eculizumab or
ravulizumab), and APPOINT-PNH, which enrolled complement inhibitor-naive patients.

APPLY-PNH: For Anti-C5 Experienced Patients with
Residual Anemia

The APPLY-PNH trial was a randomized, open-label, active-comparator controlled study that
demonstrated the superiority of iptacopan over continued anti-C5 therapy in patients with PNH
and residual anemia.[3][4]
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. . Anti-C5
Efficacy Endpoint (24 . .
Iptacopan (n=62) (Eculizumab/Ravulizumab)
Weeks)
(n=35)
Hemoglobin (Hb) increase of
_ _ 82.3% 0%
=2 g/dL without transfusions
Hemoglobin (Hb) level =12
_ _ 67.7% 0%
g/dL without transfusions
Transfusion Avoidance Rate 96.8% 40%
Mean Hemoglobin Level 12.6 g/dL 9.2 g/dL
Mean Change in FACIT- ] )
+10.96 points -0.07 points

Fatigue Score

Data sourced from the APPLY-PNH pivotal Phase 11l trial results.[4][5]

APPOINT-PNH: For Complement Inhibitor-Naive Patients

The APPOINT-PNH trial was a single-arm, open-label study that evaluated the efficacy of
iptacopan in adult PNH patients who were naive to complement inhibitor therapy.[6]

Efficacy Endpoint (24 Weeks) Iptacopan (n=40)
Hemoglobin (Hb) increase of =2 g/dL without

] 92.2%
transfusions
Hemoglobin (Hb) level =12 g/dL without

. 62.8%
transfusions
Transfusion Avoidance Rate 97.6%
Mean Change from Baseline in LDH Level -83.6%
Mean Change in FACIT-Fatigue Score +10.8 points

Data sourced from the APPOINT-PNH pivotal Phase Il trial results.[5][6]
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Experimental Protocols

The methodologies for the pivotal Phase lll trials are summarized below, providing insight into
the key experimental parameters.

APPLY-PNH (NCT04558918) Protocol Summary

» Study Design: A Phase lll, randomized, multicenter, active-comparator controlled, open-label
trial designed to demonstrate the superiority of iptacopan over anti-C5 therapies.[3][4][7]

« Patient Population: Adult PNH patients (=18 years) with a PNH clone size of 210% and
residual anemia (mean hemoglobin <10 g/dL) despite being on a stable regimen of
eculizumab or ravulizumab for at least 6 months prior to randomization.[8]

e Treatment Arms:
o Iptacopan: 200 mg administered orally twice daily.
o Anti-C5: Continued stable regimen of intravenous eculizumab or ravulizumab.[8]

o Duration: A 24-week randomized treatment period, followed by an optional 24-week
extension period where all patients could receive iptacopan.[7]

e Primary Endpoints:

o Proportion of patients achieving an increase in hemoglobin from baseline of >2 g/dL in the
absence of red blood cell (RBC) transfusions at 24 weeks.[3]

o Proportion of patients achieving a sustained hemoglobin level of 212 g/dL in the absence
of RBC transfusions at 24 weeks.[3]

» Key Secondary Endpoints: Transfusion avoidance rate, change from baseline in fatigue
scores (FACIT-Fatigue), and change in lactate dehydrogenase (LDH) levels.[5]

APPOINT-PNH (NCT04820530) Protocol Summary

o Study Design: A Phase lll, multinational, multicenter, open-label, single-arm study.[6]
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Patient Population: Adult PNH patients (=18 years) with a PNH clone size of 210%, mean
hemoglobin <10 g/dL, and LDH >1.5x the upper limit of normal, who were naive to
complement inhibitor therapy.[9]

Treatment: Iptacopan 200 mg administered orally twice daily.[6]
Duration: 24-week primary treatment period.[6]

Primary Endpoint: Proportion of patients achieving an increase in hemoglobin from baseline
of 22 g/dL in the absence of RBC transfusions at 24 weeks.[6]

Key Secondary Endpoints: Proportion of patients achieving a hemoglobin level of 212 g/dL
without transfusions, transfusion independence rate, change from baseline in LDH levels,
and change in fatigue scores (FACIT-Fatigue).[5][6]
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Screening & Enrollment

Patient Screening
(Inclusion/Exclusion Criteria Met)

:

Informed Consent & Baseline Assessment
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\/
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(200mg oral, twice daily) (Continue Eculizumab/Ravulizumab [V)
Endpoint Assessmev nt

Primary & Secondary Endpoint Analysis
(Hb levels, Transfusion, Fatigue, LDH)

Extension Phase

Optional 24-Week Extension
(All patients on Iptacopan)

Click to download full resolution via product page

Caption: Generalized workflow for the APPLY-PNH clinical trial.

Conclusion
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The clinical trial data strongly suggests that iptacopan offers significant advantages over anti-
C5 therapies for a broad range of PNH patients. For individuals with residual anemia on
eculizumab or ravulizumab, iptacopan has demonstrated superiority in improving hemoglobin
levels and achieving transfusion independence. In treatment-naive patients, iptacopan
monotherapy leads to near-normal hemoglobin levels and transfusion independence in the vast
majority of individuals. Its oral administration also presents a significant quality-of-life
improvement over intravenous infusions. The distinct, proximal mechanism of action, which
addresses both intravascular and extravascular hemolysis, underpins these compelling efficacy
outcomes. These findings position iptacopan as a transformative therapy in the management of
PNH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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